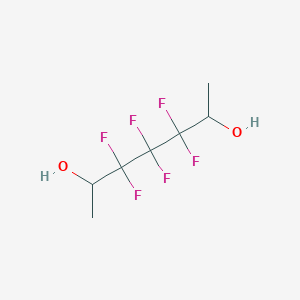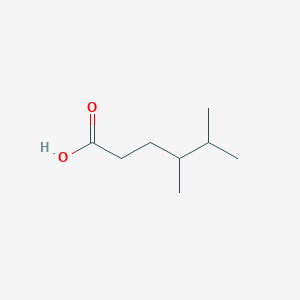![molecular formula C11H18O6S2 B14143526 [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate CAS No. 2434-86-8](/img/structure/B14143526.png)
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[221]hept-5-enyl]methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate typically involves multiple steps. One common method includes the reaction of norbornene derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers with specific properties, such as high thermal stability and mechanical strength .
Biology
In biological research, [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the treatment of certain diseases due to their ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of high-performance materials. Its incorporation into polymers can enhance their properties, making them suitable for use in advanced engineering applications .
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the bicyclic structure of the compound allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-[[(methylsulfonyloxy)methyl]bicyclo[2.2.2]oct-5-en-2-yl)methyl methanesulfonate: Similar structure but with a different bicyclic framework.
(6-[[(methylsulfonyloxy)methyl]bicyclo[2.1.1]hex-5-yl)methyl methanesulfonate: Another bicyclic compound with distinct properties.
Uniqueness
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
2434-86-8 |
|---|---|
Molecular Formula |
C11H18O6S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3/t8?,9?,10-,11+ |
InChI Key |
APMIZYLSEZLHRJ-HWACXVBKSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1[C@@H](C2CC1C=C2)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)

![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
